D-(+)-Carnitine Benzyl Ester Perchlorate

Description

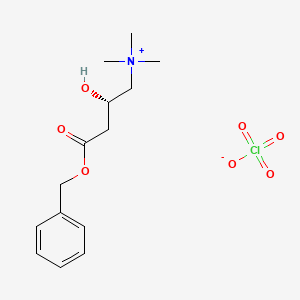

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22ClNO7 |

|---|---|

Molecular Weight |

351.78 g/mol |

IUPAC Name |

[(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutyl]-trimethylazanium;perchlorate |

InChI |

InChI=1S/C14H22NO3.ClHO4/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;2-1(3,4)5/h4-8,13,16H,9-11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/t13-;/m0./s1 |

InChI Key |

ANQHNMIWXWZRQQ-ZOWNYOTGSA-M |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Pathways and Strategies for D + Carnitine Benzyl Ester Perchlorate

Precursor Compounds and Starting Materials in D-Carnitine Ester Synthesis

The journey to synthesizing D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767) commences with the selection of appropriate starting materials. Two primary precursors have been identified in the literature: D-(+)-Carnitinamide and D-(+)-Carnitine itself. These compounds provide the essential chiral backbone required for the final product.

D-(+)-Carnitinamide serves as a viable starting point for the synthesis of D-(+)-Carnitine esters. A process has been described that involves the hydrolysis of a D-(+)-carnitinamide salt to yield D-(+)-carnitine. googleapis.com This initial step is critical as it converts the amide functional group into a carboxylic acid, which is then available for esterification. The use of D-(+)-carnitinamide is particularly relevant in industrial settings where it is often a by-product of the resolution of racemic D,L-carnitinamide. researchgate.net This approach provides an efficient route to utilize a readily available chiral precursor for the synthesis of more complex carnitine derivatives.

D-(+)-Carnitine is a direct precursor for the synthesis of its benzyl ester. The core of this approach lies in the derivatization of the carboxylic acid group of the D-(+)-Carnitine molecule. googleapis.com This transformation is a key step that enables the subsequent formation of the ester linkage with benzyl alcohol. Various methods can be employed for this derivatization, which ultimately prepares the D-(+)-Carnitine molecule for the introduction of the benzyl group. Furthermore, D-(+)-carnitine can be dehydrated to form crotonobetaine, which can then be used in the synthesis of L-(-)-carnitine, with its salts, including perchlorate, being noted as relevant derivatives. google.com

Esterification Methodologies for Benzyl Ester Formation

The formation of the benzyl ester from D-(+)-Carnitine can be achieved through several esterification strategies. These can be broadly categorized into direct and indirect approaches, each with its own set of reagents and reaction conditions.

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing benzyl esters of chiral hydroxy acids, Fischer-Speier esterification is a commonly employed method. researchgate.net This typically involves treating the amino acid with benzyl alcohol and a catalyst like p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. researchgate.net Perchloric acid can also be utilized as a catalyst in the synthesis of esters from alcohols and carboxylic acids. calibrechem.com Another approach involves the reaction of benzyl chloride with a hydroxybenzoic acid in the presence of a catalyst. google.com A method for the synthesis of L-carnitine benzyl ester has been described involving the reaction of L-carnitine with benzyl bromide in a mixture of dioxane and DMF at elevated temperatures. mdpi.com

Indirect esterification methods often involve the activation of the carboxylic acid group to facilitate the reaction with the alcohol. One common strategy is the conversion of the carboxylic acid to an acyl halide, such as an acyl chloride. researchgate.net This is typically achieved by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive and readily reacts with an alcohol to form the corresponding ester in an irreversible reaction. researchgate.net

Another indirect method involves the use of coupling agents. For instance, a modified Steglich esterification using O-benzyl-N,N'-dicyclohexylisourea can be employed for the preparation of benzyl α-hydroxy esters under mild conditions. researchgate.net Additionally, a method utilizing 2-benzyloxypyridine has been developed for the formation of benzyl esters from carboxylic acids. beilstein-journals.orgnih.gov This approach involves the in situ formation of an active benzyl transfer reagent. beilstein-journals.orgnih.gov A procedure for the synthesis of acylcarnitines has also been reported which entails the creation of an N-acyl imidazole (B134444) intermediate that subsequently reacts with L-carnitine perchlorate. researchgate.net

Role of Perchlorate Counterion in D-(+)-Carnitine Benzyl Ester Salt Formation

The final step in the synthesis is the formation of the perchlorate salt. The perchlorate anion (ClO₄⁻) is a well-established counterion in chemical synthesis. ammoniumperchlorate.org It can be introduced through the use of perchloric acid or a perchlorate salt, such as sodium perchlorate or ammonium (B1175870) perchlorate. ammoniumperchlorate.orggoogle.comjustia.com

The perchlorate ion is a potent competitive inhibitor of the thyroid sodium-iodide symporter. google.com In synthetic chemistry, perchlorates are often used because their large size and ability to form hydrogen bonds make them effective counterions for creating crystalline products. nih.gov The formation of the perchlorate salt of D-(+)-Carnitine Benzyl Ester can be achieved by reacting the ester with perchloric acid or by an ion exchange reaction with a suitable perchlorate salt. For instance, carnitine perchlorate can be prepared from silver perchlorate. researchgate.net The use of an optically inactive acid anion, such as perchlorate, has been noted in the purification of carnitine nitrile salts. google.com

Anion Exchange and Salt Preparation Procedures

The preparation of carnitine ester perchlorates often begins with the corresponding carnitine inner salt or another salt form, which then undergoes an anion exchange to introduce the perchlorate anion. A common method for preparing carnitine perchlorate involves the reaction of a carnitine derivative with silver perchlorate. researchgate.net This method takes advantage of the insolubility of the silver halide byproduct, which precipitates from the reaction mixture, driving the reaction forward and simplifying purification.

Another approach involves the use of strongly acidic ion-exchange resins. google.com In this procedure, a solution containing the carnitine ester in a different salt form is passed through a column packed with a resin that has been pre-loaded with perchlorate ions. The resin captures the original anion and releases the perchlorate anion into the solution, effectively exchanging the counter-ion of the carnitine ester. This technique is advantageous as it avoids the use of heavy metal reagents and can be readily scaled for larger preparations.

The general synthetic route to carnitine benzyl esters involves the acylation and esterification of the carnitine molecule. researchgate.net The initial step is often the reaction of L-carnitine with an acyl chloride in the presence of an acid catalyst like trifluoroacetic acid to produce the acyl carnitine derivative. researchgate.net Subsequently, the carboxyl group is activated, for example, by conversion to an acid chloride with oxalyl chloride, and then reacted with benzyl alcohol to form the target benzyl ester. researchgate.net

Impact of Perchlorate on Reaction Equilibrium and Product Isolation

The use of the perchlorate form of carnitine esters, such as D-(+)-Carnitine Benzyl Ester Perchlorate, offers several advantages in synthetic procedures. One of the primary benefits is the enhanced solubility of the perchlorate salt in organic solvents commonly used for synthesis, such as acetonitrile (B52724). researchgate.net This improved solubility ensures that the reactants are in the same phase, which can lead to faster reaction rates and higher yields.

The perchlorate anion is non-nucleophilic and does not interfere with subsequent esterification reactions. Furthermore, the use of perchlorate can facilitate product isolation. For instance, in the resolution of D,L-carnitine nitrile salts, the introduction of the perchlorate anion can aid in the purification of the desired salt through fractional crystallization. google.com The resulting perchlorate salt often has well-defined crystalline properties, which simplifies its separation from reaction impurities.

Chiral Purity Preservation and Inversion in Synthetic Routes

Maintaining the stereochemical integrity of the chiral center in D-(+)-carnitine is of paramount importance during the synthesis of its benzyl ester perchlorate derivative. The biological activity of carnitine and its derivatives is highly dependent on their stereochemistry, with the L-enantiomer being the biologically active form in fatty acid metabolism, while the D-enantiomer can have toxic effects. capes.gov.br

Diastereoisomeric Separation Techniques for Carnitine Esters

In cases where the synthesis does not proceed with perfect stereoselectivity, or if the starting material is a racemic mixture, separation of the resulting diastereomers or enantiomers is necessary. One common technique is diastereomeric salt formation. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com

Chromatographic methods are also widely used for the separation of carnitine enantiomers and their esters. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. researchgate.net Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, and reaction time.

A study on the synthesis of L-carnitine benzyl esters reported yields ranging from 58% to 74% depending on the specific acyl group attached to the carnitine molecule. researchgate.net

| Compound | R Group | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4a | H | 180.5-183.0 | 58 |

| 4b | CH₃ | 146.0-148.0 | 68 |

| 4c | CH₂CH₃ | 108.0-110.5 | 71 |

| 4d | CH₂CH₂CH₃ | 112.0-114.0 | 66 |

| 4e | CH₂CH(CH₃)₂ | 134.0-136.0 | 69 |

| 4f | CH₂CH₂CH₂CH₃ | 136.0-138.0 | 70 |

| 4g | CH₂CH₂CH(CH₃)₂ | 117.5-120.0 | 74 |

| 4h | CH₂CH₂CH₂CH₂CH₃ | 129.5-131.0 | 73 |

| 4i | CH₂(CH₂)₅CH₃ | 115.5-118.0 | 62 |

Table 1: Yields of various L-carnitine benzyl esters as reported in a study. researchgate.net While this data is for the L-isomer, it provides insight into the expected yields for the synthesis of the D-isomer.

Solvent Selection and Reaction Temperature

The choice of solvent can have a profound impact on the outcome of the esterification reaction. The solvent must be able to dissolve the reactants to a sufficient extent and should be inert to the reaction conditions. For the synthesis of carnitine esters, acetonitrile is a suitable solvent due to the good solubility of carnitine perchlorate in it. researchgate.net In the context of benzyl ester formation, other solvents like toluene (B28343) and trifluorotoluene have been successfully employed. nih.govbeilstein-journals.org

Reaction temperature is another critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or racemization of the chiral center. A study on the synthesis of acylcarnitines noted that a temperature of 50°C was used. researchgate.net For the preparation of benzyl esters, temperatures ranging from 85°C to 90°C have been reported. nih.govbeilstein-journals.org The optimal temperature will depend on the specific reactants and solvent system being used and should be determined experimentally.

Catalyst and Reagent Applications

The esterification of carnitine to its benzyl ester is a critical step that necessitates the use of specific catalysts and reagents to achieve a desirable yield and purity. The selection of these agents is pivotal in activating the carboxylic acid group of D-(+)-carnitine for reaction with benzyl alcohol while preserving the stereochemical integrity of the chiral center.

A common strategy for this transformation is Fischer-Speier esterification, which typically employs a strong acid catalyst in an excess of the alcohol, which also serves as the solvent. However, given the structure of carnitine, alternative methods that offer milder reaction conditions are often preferred to prevent side reactions.

One effective approach involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). In this method, DCC activates the carboxylic acid group of D-(+)-carnitine, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of benzyl alcohol, leading to the formation of the desired benzyl ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

Another viable method is the use of thionyl chloride (SOCl₂) to convert the carboxylic acid of D-(+)-carnitine into an acyl chloride. This highly reactive intermediate can then be reacted with benzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to yield the benzyl ester. This method is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.

The subsequent introduction of the perchlorate anion is typically achieved through an ion exchange reaction. For instance, if the carnitine benzyl ester is initially synthesized as a halide salt (e.g., chloride or bromide), it can be treated with a silver perchlorate solution. The insoluble silver halide precipitates out of the solution, leaving the desired this compound in the solution, from which it can be isolated by crystallization.

| Catalyst/Reagent | Role in Synthesis | Reaction Conditions |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic acid activating agent | Typically used with a catalyst like DMAP in an aprotic solvent (e.g., dichloromethane) at room temperature. |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst | Used in catalytic amounts alongside a coupling agent like DCC to enhance the rate of esterification. |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Reaction is usually carried out in an inert solvent, followed by the addition of benzyl alcohol and a base. |

| Triethylamine/Pyridine | Non-nucleophilic base | Used to neutralize the HCl generated during the acylation reaction with acyl chlorides. |

| Silver Perchlorate (AgClO₄) | Source of perchlorate anion | Used in an ion exchange reaction to replace the initial counter-ion (e.g., halide) with perchlorate. |

Mechanistic Studies of this compound Formation

The formation of this compound proceeds through a well-understood mechanistic pathway, primarily centered on the principles of nucleophilic acyl substitution. The specific mechanism is dependent on the chosen synthetic route and the catalysts or reagents employed.

Mechanism with DCC/DMAP:

When dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are utilized, the reaction initiates with the activation of the carboxylic acid of D-(+)-carnitine by DCC. The lone pair of electrons on the nitrogen atom of the carbodiimide (B86325) attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a protonated intermediate. A subsequent proton transfer and elimination of dicyclohexylurea (DCU) results in the formation of a highly reactive O-acylisourea intermediate.

At this stage, DMAP acts as a nucleophilic catalyst by attacking the carbonyl carbon of the O-acylisourea intermediate, forming a more reactive N-acylpyridinium species and releasing the isourea. The hydroxyl group of benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon of the N-acylpyridinium intermediate. This step is the key bond-forming step of the ester. The tetrahedral intermediate formed then collapses, regenerating the DMAP catalyst and yielding the D-(+)-carnitine benzyl ester.

Mechanism with Thionyl Chloride:

In the thionyl chloride-mediated pathway, the carboxylic acid of D-(+)-carnitine first reacts with thionyl chloride. The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of an intermediate that, upon rearrangement and elimination of sulfur dioxide and a chloride ion, forms the highly electrophilic acyl chloride.

The benzyl alcohol, acting as a nucleophile, then attacks the carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton (which is neutralized by the base present in the reaction mixture, such as triethylamine or pyridine) to give the final D-(+)-carnitine benzyl ester.

The final step of introducing the perchlorate anion via ion exchange with silver perchlorate is a straightforward metathesis reaction driven by the precipitation of the insoluble silver halide.

| Step | Intermediate/Transition State | Key Transformation |

| Activation (DCC/DMAP) | O-acylisourea, N-acylpyridinium | Conversion of the carboxylic acid into a more reactive species. |

| Nucleophilic Attack (DCC/DMAP) | Tetrahedral intermediate | Formation of the C-O ester bond between the carnitine backbone and the benzyl group. |

| Activation (SOCl₂) | Acyl chloride | Conversion of the carboxylic acid into a highly electrophilic acyl chloride. |

| Nucleophilic Attack (SOCl₂) | Tetrahedral intermediate | Attack of benzyl alcohol on the acyl chloride to form the ester linkage. |

| Ion Exchange | - | Replacement of the initial counter-ion with the perchlorate anion. |

Chemical Transformations and Reactivity of D + Carnitine Benzyl Ester Perchlorate

Acylation Reactions Involving D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767)

Acylation reactions primarily target the hydroxyl group of the carnitine moiety, leading to the formation of acylcarnitine esters. These reactions are significant for synthesizing various derivatives with modified properties.

The hydroxyl group of D-(+)-Carnitine Benzyl Ester can be esterified with amino acids. In such reactions, the amino group of the amino acid must first be protected to prevent self-condensation and ensure selective reaction at its carboxyl group. A common method for this is the introduction of a carbobenzoxy (Cbz) protecting group. google.com This is typically achieved by reacting the amino acid with benzyl chloroformate in the presence of a base. google.com The resulting N-Cbz protected amino acid can then be coupled to the hydroxyl group of the D-(+)-Carnitine Benzyl Ester, though specific literature detailing this exact transformation is not prevalent. The general principle, however, is a standard esterification reaction, often facilitated by a coupling agent to activate the carboxylic acid of the N-Cbz amino acid.

A notable method for the synthesis of acylcarnitines involves the use of N-acyl imidazoles as acylating agents. nih.govresearchgate.net This procedure provides a rapid and simple route to producing acylcarnitines from carnitine perchlorate. nih.gov The process involves an N-acyl imidazole (B134444) intermediate which subsequently reacts with the carnitine molecule. nih.govresearchgate.net This method has been successfully applied to the synthesis of polyunsaturated acylcarnitines. nih.gov Research has shown that this reaction can achieve yields of 50-70% without requiring a large excess of the N-acyl imidazole. nih.govresearchgate.net The imidazole ring serves as an effective leaving group, facilitating the acylation of the carnitine's hydroxyl group. kyoto-u.ac.jp

| Reactant 1 | Reactant 2 | Product | Reported Yield | Key Feature |

|---|---|---|---|---|

| L-Carnitine Perchlorate | N-Acyl Imidazole | Acylcarnitine | 50-70% | Rapid and simple procedure. nih.gov |

Hydrolysis and De-esterification Reactions of the Benzyl Ester

The benzyl ester group is a key feature of the molecule, often introduced to increase lipophilicity or to serve as a temporary protecting group for the carboxylic acid functionality. researchgate.net

The benzyl ester can be cleaved to release the free D-(+)-Carnitine. This de-esterification is a critical step, particularly when the benzyl ester is used as a prodrug moiety, designed to be removed in vivo to release the active carnitine molecule. researchgate.net A common laboratory method for cleaving benzyl esters is catalytic hydrogenolysis. mdpi.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. Other chemical methods can also achieve this transformation; for instance, benzyl esters can be chemoselectively cleaved using reagents like nickel boride in methanol (B129727) at ambient temperature. organic-chemistry.org

Anion Exchange and Counterion Modifications

The D-(+)-Carnitine Benzyl Ester cation is initially paired with a perchlorate (ClO₄⁻) anion. However, this counterion can be readily exchanged for other anions. This is typically accomplished using ion-exchange chromatography. google.com The compound is dissolved and passed through a column containing a basic ion-exchange resin that has been pre-activated with the desired new anion. google.com As the carnitine ester cation passes through the resin, the perchlorate anions are exchanged for the anions loaded onto the resin. This technique allows for the preparation of a variety of salts of D-(+)-Carnitine Benzyl Ester with different, often more pharmacologically acceptable, counterions. google.com

| Anion Name | Chemical Formula |

|---|---|

| Chloride | Cl⁻ |

| Bromide | Br⁻ |

| Iodide | I⁻ |

| Acid Aspartate | C₄H₆NO₄⁻ |

| Acid Citrate | C₆H₇O₇⁻ |

| Tartrate | C₄H₄O₆²⁻ |

| Acid Phosphate | H₂PO₄⁻ |

| Acid Fumarate | C₄H₃O₄⁻ |

| Lactate | C₃H₅O₃⁻ |

| Acid Maleate | C₄H₃O₄⁻ |

| Orotate | C₅H₃N₂O₄⁻ |

| Methansulphonate | CH₃SO₃⁻ |

Conversion to Other Carnitine Benzyl Ester Salts (e.g., Chlorides)

The perchlorate salt of D-(+)-carnitine benzyl ester, while useful in certain applications due to its solubility in organic solvents like acetonitrile (B52724), can be readily converted to other salts, such as the chloride salt. researchgate.net This transformation is often desirable to alter the compound's physical properties or to avoid the potential hazards associated with perchlorates. Two primary methods for this conversion are ion-exchange chromatography and salt metathesis.

Ion-Exchange Chromatography: A common and effective method for replacing the perchlorate anion with a chloride anion involves the use of an anion-exchange resin. google.com The perchlorate salt is dissolved in a suitable solvent, typically water, and passed through a column packed with a resin that has been pre-charged with chloride ions (e.g., Amberlite IRA 402 in Cl⁻ form). google.com The resin selectively retains the perchlorate anions, allowing the D-(+)-carnitine benzyl ester cation to elute with the chloride counterion.

Salt Metathesis: Another approach is salt metathesis, which involves the reaction of the perchlorate salt with a chloride salt that forms an insoluble perchlorate precipitate. For instance, reacting D-(+)-carnitine benzyl ester perchlorate with a chloride salt of a cation that forms an insoluble perchlorate salt (e.g., silver chloride is not suitable, but the reverse reaction to form the perchlorate salt from a chloride salt and silver perchlorate is noted researchgate.net) in a suitable solvent would precipitate the insoluble perchlorate, leaving the desired D-(+)-carnitine benzyl ester chloride in solution. The insoluble salt can then be removed by filtration.

Table 1: Methods for Conversion of this compound to Chloride Salt

| Method | Description | Key Reagents/Materials | Reference |

|---|---|---|---|

| Ion-Exchange Chromatography | The perchlorate salt solution is passed through a column containing a chloride-form anion-exchange resin. The resin exchanges the perchlorate ion for a chloride ion. | Anion-exchange resin (e.g., Amberlite IRA 402), this compound, Solvent (e.g., water) | google.com |

| Salt Metathesis | The perchlorate salt is reacted with a chloride salt that results in the precipitation of an insoluble perchlorate salt, leaving the desired chloride salt in solution. | This compound, a suitable chloride salt, Solvent | researchgate.net |

Implications of Counterion for Downstream Reactivity

The nature of the counterion associated with the D-(+)-carnitine benzyl ester cation significantly influences its solubility and, consequently, its reactivity in various solvent systems. The perchlorate salt, for instance, is noted for its solubility in organic solvents such as acetonitrile. researchgate.net This property is particularly advantageous for reactions that require anhydrous or non-aqueous conditions, as it allows for a homogeneous reaction environment.

In contrast, chloride salts of carnitine derivatives tend to be more soluble in aqueous solutions. The choice of counterion is, therefore, a critical consideration in planning subsequent synthetic steps. For reactions involving hydrophobic reagents or those that are sensitive to water, the perchlorate salt would be preferable. Conversely, for reactions in aqueous media, the chloride salt may be more suitable.

Table 2: Influence of Counterion on Properties and Reactivity

| Counterion | Typical Solubility Profile | Implications for Reactivity | Reference |

|---|---|---|---|

| Perchlorate (ClO₄⁻) | Readily soluble in organic solvents (e.g., acetonitrile) | Favorable for reactions in non-aqueous media, allowing for a homogeneous reaction environment with organic-soluble reactants. | researchgate.net |

| Chloride (Cl⁻) | Generally more soluble in aqueous solutions | Suitable for reactions conducted in aqueous systems. | google.com |

Other Derivatization Strategies

Beyond the modification of the counterion, the D-(+)-carnitine benzyl ester molecule offers other sites for derivatization, primarily at the hydroxyl group. These modifications are often pursued to alter the molecule's biological activity or to introduce labels for analytical purposes.

Acylation of the Hydroxyl Group: The secondary hydroxyl group of the carnitine backbone is a common target for derivatization. Acylation of this group can be achieved by reacting D-(+)-carnitine benzyl ester with various acylating agents, such as acyl chlorides or acid anhydrides. researchgate.net This results in the formation of an ester linkage at the hydroxyl position, yielding a range of acylated D-(+)-carnitine benzyl ester derivatives. researchgate.net For example, a series of L-carnitine benzyl esters were synthesized with different acyl groups at the C-2 position to improve liposolubility and stability. researchgate.net

Derivatization for Analytical Detection: For analytical purposes, particularly for chromatographic separation and detection, the carnitine moiety can be derivatized with reagents that introduce a chromophore or a fluorophore. Examples of such derivatizing agents include:

Pentafluorophenacyl trifluoromethanesulfonate: This reagent reacts with the carboxyl group of carnitine and acylcarnitines to form pentafluorophenacyl esters, which can be detected by mass spectrometry. nih.gov

(+)-α-methyl-6-methoxy-2-naphthyl acetyl chloride: This chiral derivatizing agent can be used for the detection of L-carnitine and D-carnitine. google.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is used for the enantiomeric separation and quantification of D- and L-carnitine by capillary zone electrophoresis. nih.gov

Table 3: Examples of Derivatization Strategies for Carnitine and its Esters

| Derivatization Strategy | Target Functional Group | Reagent Example | Purpose | Reference |

|---|---|---|---|---|

| Acylation | Hydroxyl Group | Acyl Chlorides/Anhydrides | Modification of biological properties (e.g., liposolubility) | researchgate.net |

| Esterification for Detection | Carboxyl Group (of parent carnitine) | Pentafluorophenacyl trifluoromethanesulfonate | Enhance detection by mass spectrometry | nih.gov |

| Chiral Derivatization | - | (+)-α-methyl-6-methoxy-2-naphthyl acetyl chloride | Enantiomeric separation and detection | google.com |

| Fluorescent Labeling | - | 9-fluorenylmethyl chloroformate | Enantiomeric separation by capillary electrophoresis | nih.gov |

Analytical Methodologies for Characterization and Enantiomeric Analysis of D + Carnitine Benzyl Ester Perchlorate

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography stands as a cornerstone technique for the enantiomeric separation of chiral compounds like D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767). This method allows for the distinct separation of D- and L-enantiomers, which is critical as only the L-isomer of carnitine is physiologically active. nih.gov

The success of enantiomeric separation by HPLC heavily relies on the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment that interacts differently with the two enantiomers, leading to different retention times and thus, separation. preprints.org For carnitine and its esters, various CSPs have been effectively utilized.

Teicoplanin-based CSPs have demonstrated strong interactions with carnitine enantiomers, with hydrogen bonding and π-π interactions being the major forces driving the chiral separation. researchgate.net Ligand-exchange type chiral moieties are also employed, where successful enantioseparation is achieved through the formation of a complex with a metal ion, such as copper (II), and ion-pairing with an ion like perchlorate in the mobile phase. researchgate.net

Optimization of the mobile phase is equally critical. The composition of the mobile phase, including the organic modifier (e.g., methanol (B129727), acetonitrile), aqueous buffer, pH, and additives, significantly influences the separation efficiency. researchgate.netscirp.org For instance, a mobile phase consisting of an aqueous solution of copper (II) sulfate (B86663) and sodium perchlorate has been used effectively with a ligand-exchange column. researchgate.net In other methods, a mixture of acetonitrile (B52724) and a buffer solution at a specific pH is used to achieve optimal separation. scirp.orgscirp.org The flow rate and column temperature are also adjusted to obtain the best peak shapes and resolution. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chiral Stationary Phase | Teicoplanin-based | Ligand-Exchange (e.g., SUMICHIRAL OA-6100) | Synergi 4µ Hydro-RP80 Å |

| Mobile Phase Composition | Methanol/Water with ammonium (B1175870) acetate | Aqueous Copper (II) sulfate and Sodium perchlorate | pH 2.60 buffer, acetonitrile, and tetrahydrofuran (B95107) (850:90:60 v/v/v) |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Column Temperature | 25 °C | Not specified | 30 °C |

| Detection | ELSD | Not specified | UV at 244 nm |

Following separation by the HPLC column, a detector is used to identify and quantify the eluted compounds. For carnitine esters, Ultraviolet (UV) detection is a common method. scirp.orgscirp.org Since carnitine itself has low UV absorptivity, derivatization with a UV-absorbing agent may be necessary to enhance sensitivity. nih.gov The selection of the detection wavelength is crucial for optimal sensitivity; for instance, a wavelength of 244 nm has been used for the detection of D-Carnitine. scirp.orgscirp.org

Refractive index (RI) detection is another standard approach for the quantitative detection of compounds like sugars in HPLC and can be an alternative for compounds with poor UV absorbance. nih.gov However, UV detection is generally more common for the analysis of derivatized carnitine esters.

Once the analytical method is established, it can be used for the quantitative determination of D-carnitine esters. This involves creating a calibration curve by analyzing a series of standards with known concentrations. scirp.orgscirp.org The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. scirp.orgscirp.org The method's linearity, accuracy, and precision are validated to ensure reliable and reproducible results. scirp.orgscirp.org For instance, a validated HPLC method for D-Carnitine demonstrated linearity over a specific concentration range with a high correlation coefficient. scirp.orgscirp.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an indispensable tool in the analysis of carnitine and its esters, offering high specificity and sensitivity. nih.govuit.no

Tandem mass spectrometry (MS/MS) is particularly valuable for the structural elucidation of carnitine esters. In MS/MS, a precursor ion of the analyte is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its identification and structural confirmation. acs.org A characteristic fragment ion for acylcarnitines is often observed at m/z 85. uit.no By analyzing the fragmentation patterns, the structure of unknown acylcarnitines can be determined. acs.org

| Fragment Ion (m/z) | Significance |

|---|---|

| 85 | Characteristic fragment of the carnitine moiety |

| 60 | Common fragment ion |

| 144 | Fragment related to the carnitine structure |

Isotope labeling is a technique used to improve the accuracy and sensitivity of quantitative analysis by mass spectrometry. acs.org In this approach, a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) is used as an internal standard. nih.govbevital.no This internal standard is added to the sample and co-analyzed with the unlabeled analyte. Since the labeled and unlabeled compounds have very similar chemical properties, they behave almost identically during sample preparation and analysis. nih.gov However, they are distinguishable by their mass difference in the mass spectrometer. acs.org This allows for precise quantification by calculating the ratio of the signal from the analyte to the signal from the internal standard, which corrects for any sample loss or variations in instrument response. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including D-(+)-Carnitine Benzyl Ester Perchlorate. core.ac.uk By analyzing the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), a detailed molecular map can be constructed.

For this compound, ¹H NMR spectroscopy provides characteristic signals that confirm the presence of both the carnitine and benzyl ester moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of the spectrum. The methylene (B1212753) protons of the benzyl group (-CH₂-) adjacent to the ester oxygen would produce a distinct singlet. Protons associated with the carnitine backbone, such as those on the trimethylammonium group, the methine proton at the chiral center, and the methylene protons adjacent to the carbonyl and the chiral center, all exhibit unique chemical shifts and coupling patterns that are invaluable for structural confirmation. researchgate.netsciepub.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key resonances would include those for the carbonyl carbon of the ester, the aromatic carbons of the benzyl ring, the quaternary ammonium carbons, and the carbons of the carnitine chain. researchgate.net The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound. core.ac.uk

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Benzyl Ring | Aromatic C-H | 7.3 - 7.5 | Multiplet |

| Benzyl Ester | O-CH₂-Ar | ~5.2 | Singlet |

| Carnitine Backbone | N⁺-(CH₃)₃ | ~3.2 | Singlet |

| Carnitine Backbone | CH-OH | ~4.5 | Multiplet |

| Carnitine Backbone | CH₂-C=O | ~2.8 | Doublet of Doublets |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl | C=O | 170 - 175 |

| Benzyl Ring | Aromatic C | 128 - 136 |

| Benzyl Ester | O-CH₂ | 65 - 70 |

| Carnitine Backbone | CH-OH | 65 - 70 |

| Carnitine Backbone | N⁺-(CH₃)₃ | ~54 |

| Carnitine Backbone | CH₂-C=O | ~45 |

| Carnitine Backbone | N⁺-CH₂ | ~60 |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a highly efficient separation technique well-suited for the analysis of charged molecules like this compound. The method separates analytes based on their charge-to-size ratio as they migrate through a narrow capillary under the influence of an electric field. usp.org Its high resolution, short analysis time, and minimal sample consumption make it a valuable tool.

A critical application of CE in the context of carnitine derivatives is enantiomeric analysis. nih.gov Since only the L-isomer of carnitine is biologically active, it is essential to separate and quantify the D-(+) enantiomer, which can be an impurity. capes.gov.br This is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors that form transient diastereomeric complexes with the carnitine enantiomers, leading to different migration times and thus, separation. capes.gov.brnih.gov

In a typical Capillary Zone Electrophoresis (CZE) method, the zwitterionic carnitine ester would migrate as a cation in an acidic buffer. nih.govresearchgate.net The use of a coated capillary can prevent the adsorption of the analyte to the capillary wall. nih.gov Coupling CE with mass spectrometry (CE-MS) provides highly selective detection and can achieve low limits of detection, making it suitable for identifying enantiomeric impurities even at very low levels. nih.govnih.gov

Table 3: Typical Parameters for Enantiomeric Separation of Carnitine Derivatives by CE

| Parameter | Condition | Purpose |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. usp.org |

| Capillary | Fused-silica (uncoated or coated) | Provides the separation channel. nih.govnih.gov |

| Background Electrolyte (BGE) | Acidic buffer (e.g., formic acid, phosphate) | Maintains pH and conductivity. nih.gov |

| Chiral Selector | Substituted β-cyclodextrin | Enables enantiomeric separation. nih.gov |

| Applied Voltage | 15 - 30 kV | Drives the electrophoretic migration. usp.org |

Spectroscopic Methods for Purity Assessment

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are routinely used for the purity assessment of pharmaceutical compounds. For this compound, the presence of the benzyl group provides a strong chromophore, making it amenable to UV detection.

The benzyl ester moiety exhibits a characteristic maximum UV absorption, typically around 260 nm. oup.com This property is exploited in High-Performance Liquid Chromatography (HPLC) methods where a UV detector is used to quantify the analyte. The purity of a sample can be assessed by comparing its absorbance at the characteristic wavelength against a reference standard of known purity and concentration. The Beer-Lambert law provides a linear relationship between absorbance and concentration over a certain range, which is used to establish a calibration curve for quantification. sarpublication.com

An HPLC method coupled with UV detection can be used to determine the presence of impurities. nih.gov In a chromatogram, the area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. This approach is widely used in quality control to ensure that the level of impurities is below a specified limit. sarpublication.comnih.gov

Ion-Pairing Chromatography with Perchlorate Ion

Ion-Pairing Chromatography (IPC) is a form of reversed-phase HPLC that is particularly useful for separating charged analytes that show poor retention on conventional reversed-phase columns. shimadzu.com This technique is highly relevant for this compound, as the compound is a quaternary ammonium salt and inherently contains the perchlorate anion.

In IPC, an ion-pairing reagent is added to the mobile phase. This reagent is typically a large ion with an opposite charge to the analyte and a hydrophobic region. thermofisher.com For the positively charged D-(+)-Carnitine Benzyl Ester cation, the perchlorate ion (ClO₄⁻) present in its salt form can act as the ion-pairing agent. nih.gov

The mechanism of retention can be described by two models. In one model, the carnitine cation and the perchlorate anion form a neutral, hydrophobic ion pair in the mobile phase, which then partitions onto the nonpolar stationary phase. In the second model, the hydrophobic parts of the ion-pairing agent adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the analyte. thermofisher.com Perchlorate is an effective ion-pairing reagent because it readily forms ion pairs due to its large ionic radius. shimadzu.com By adjusting the concentration of the perchlorate ion and the organic modifier in the mobile phase, the retention of the D-(+)-Carnitine Benzyl Ester can be controlled to achieve effective separation from other components. shimadzu.comnih.gov

Applications in Chemical Research and Development

Use as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to create chiral molecules with a high degree of stereochemical purity. Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. The inherent chirality of D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767) makes it a potential candidate for use as such a building block.

While direct and extensive literature on the specific use of D-(+)-Carnitine Benzyl Ester Perchlorate as a chiral building block is not abundant, the principles of asymmetric synthesis support its utility in this role. The presence of a defined stereocenter in the D-(+) configuration allows for the introduction of chirality into a target molecule from the outset of a synthetic sequence. This approach, known as the "chiral pool" strategy, leverages naturally occurring or readily available chiral molecules to construct enantiomerically pure products.

The synthetic utility of this compound in this context would involve leveraging its core structure to build more complex molecules where the stereochemistry at the carnitine core is a crucial feature. For instance, the hydroxyl group and the benzyl ester can be chemically modified to introduce new functionalities while retaining the original stereochemistry. This is a common strategy in the synthesis of novel pharmaceutical compounds and other biologically active molecules where specific stereoisomers exhibit desired therapeutic effects.

Intermediate in the Preparation of Complex Carnitine Analogs

This compound serves as a valuable intermediate in the synthesis of a variety of complex carnitine analogs. The benzyl ester group acts as a protecting group for the carboxylic acid functionality of D-carnitine, allowing for selective modifications at other parts of the molecule, such as the hydroxyl group.

A notable example of a related compound, DL-Carnitine Benzyl Ester Chloride, has been documented as an intermediate in the synthesis of 3-Hydroxybutyrylcarnitine Hydrochloride. This suggests that the D-(+) enantiomer, this compound, could similarly be employed to prepare the corresponding D-isomer of this and other carnitine analogs. The benzyl group can be removed under relatively mild conditions, such as hydrogenolysis, to yield the free carboxylic acid in the final step of the synthesis.

Furthermore, a study on the synthesis of a series of carnitine benzyl esters as potential prodrugs highlights the utility of the benzyl ester in creating more complex carnitine derivatives. researchgate.net In this research, L-carnitine was first acylated and then esterified with benzyl alcohol to produce a range of acylcarnitine benzyl esters. This methodology can be directly applied to D-(+)-Carnitine to produce a parallel library of D-acylcarnitine benzyl esters, which can then be deprotected to yield the final complex D-carnitine analogs.

The general synthetic route for utilizing D-(+)-Carnitine Benzyl Ester as an intermediate can be summarized as follows:

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Protection | The carboxylic acid of D-carnitine is protected as a benzyl ester. |

| 2 | Modification | The hydroxyl group or other parts of the molecule are chemically modified. |

| 3 | Deprotection | The benzyl ester is removed to yield the final D-carnitine analog. |

Development of Analytical Standards for Carnitine Stereoisomers

The accurate determination of the enantiomeric purity of carnitine and its derivatives is crucial in the pharmaceutical and food industries, as the L- and D-enantiomers can have vastly different biological activities. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of carnitine stereoisomers. scirp.orgscirp.org In such analytical methods, the availability of pure enantiomeric standards is essential for method validation and accurate quantification.

This compound is commercially available from suppliers of chemical reference standards, such as LGC Standards and Toronto Research Chemicals (TRC). lgcstandards.com This availability strongly indicates its use as a reference standard in analytical laboratories for the development and validation of methods for the enantiomeric separation of carnitine.

Analytical methods for carnitine enantiomers often involve derivatization of the carnitine molecule to introduce a chromophore or a fluorophore, which enhances its detection by UV or fluorescence detectors. nih.govnih.govresearchgate.net When developing such methods, a pure standard of the D-enantiomer is necessary to:

Confirm the separation of the two enantiomers: The retention times of the derivatized D- and L-carnitine can be unequivocally identified.

Determine the limit of detection (LOD) and limit of quantification (LOQ): The sensitivity of the method for the D-enantiomer can be established.

Assess the accuracy and precision of the method: Known amounts of the D-enantiomer standard can be spiked into samples to evaluate the recovery and reproducibility of the analytical procedure.

The table below summarizes the key parameters in the validation of an analytical method for carnitine enantiomers where a D-(+)-carnitine standard would be crucial.

| Validation Parameter | Role of D-(+)-Carnitine Standard |

|---|---|

| Specificity | To demonstrate that the method can distinguish between the D- and L-enantiomers and other components in the sample matrix. |

| Linearity | To establish a linear relationship between the concentration of the D-enantiomer and the instrumental response. |

| Accuracy | To determine the closeness of the measured concentration of the D-enantiomer to its true value by analyzing samples with known amounts of the standard. |

| Precision | To assess the degree of scatter between a series of measurements of the D-enantiomer under the same analytical conditions. |

Investigating Reaction Mechanisms in Organic Chemistry

While specific studies detailing the investigation of reaction mechanisms involving this compound are not prevalent in the literature, its structure presents several interesting features for mechanistic studies in organic chemistry. The presence of an ester linkage, a chiral center, and a quaternary ammonium (B1175870) group makes it a suitable model compound for studying various reaction types.

One area of potential investigation is the hydrolysis of the benzyl ester . The kinetics and mechanism of ester hydrolysis are fundamental topics in organic chemistry. Studying the hydrolysis of this compound under acidic, basic, and neutral conditions could provide insights into the electronic and steric effects of the quaternary ammonium group on the reactivity of the ester carbonyl. The rate of hydrolysis could be monitored by techniques such as HPLC or NMR spectroscopy.

Another area of interest is the study of reactions at the chiral center . For instance, investigating the stereochemical outcome of nucleophilic substitution reactions at the carbon bearing the hydroxyl group could provide information about the influence of the neighboring quaternary ammonium and benzyl ester groups on the reaction pathway (e.g., SN1 vs. SN2 mechanisms).

Furthermore, the metabolism of acylcarnitines is a well-studied area in biochemistry, involving enzymatic reactions that are highly specific. nih.gov While not a direct investigation of the perchlorate salt, studying the enzymatic or chemical reactions of the benzyl ester of D-acylcarnitines could provide valuable information on the mechanisms of acyl-group transfer and the role of the carnitine moiety in these processes.

Kinetic resolution is a technique used to separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org While this compound is already enantiomerically pure, it could be used as a substrate to test the efficiency and mechanism of new chiral catalysts designed for the kinetic resolution of racemic carnitine esters.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Stereochemical Interactions

Molecular modeling would be a important tool to understand the three-dimensional structure and stereochemical interactions of D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767). Techniques such as Density Functional Theory (DFT) and various molecular mechanics force fields could be employed to determine the most stable conformation of the molecule.

Potential Research Focus:

Conformational Analysis: Identifying the lowest energy conformers of the D-(+)-carnitine benzyl ester cation. This would involve mapping the potential energy surface by systematically rotating the rotatable bonds, particularly around the ester linkage and the quaternary ammonium (B1175870) group.

Intramolecular Interactions: Investigating non-covalent interactions, such as hydrogen bonding or steric hindrance, that dictate the preferred spatial arrangement of the benzyl and carnitine moieties.

Interaction with Perchlorate Anion: Modeling the ionic interactions between the D-(+)-carnitine benzyl ester cation and the perchlorate anion to understand the crystal packing forces and the structure of the salt in the solid state.

A hypothetical data table summarizing the results of such a conformational analysis might look like this:

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | 178.5 | 0.00 | Extended conformation, minimal steric hindrance |

| 2 | -65.2 | 2.35 | Folded conformation, potential π-cation interaction |

| 3 | 70.1 | 2.89 | Partially folded conformation |

This table is illustrative and not based on experimental or calculated data.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For D-(+)-Carnitine Benzyl Ester Perchlorate, these predictions would be invaluable.

Predictable Spectroscopic Data:

NMR Spectroscopy: Calculating the ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra could be compared with experimental data to confirm the structure.

Infrared (IR) Spectroscopy: Simulating the IR spectrum by calculating the vibrational frequencies. This would help in identifying characteristic peaks, such as the carbonyl stretch of the ester group and vibrations associated with the perchlorate anion.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insights into the electronic structure of the benzyl chromophore.

An example of a data table for predicted vs. experimental spectroscopic data could be:

| Spectroscopic Property | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C=O) | ~8.1 | Not Available |

| ¹³C NMR (δ, ppm, C=O) | ~172.0 | Not Available |

| IR Frequency (cm⁻¹, C=O) | ~1735 | Not Available |

| UV-Vis λmax (nm) | ~260 | Not Available |

This table is for illustrative purposes only.

Reaction Pathway Simulations and Transition State Analysis

Theoretical simulations can provide a deep understanding of the chemical reactivity and stability of this compound. This would involve mapping the potential energy surfaces of relevant reactions.

Areas for Investigation:

Ester Hydrolysis: Simulating the hydrolysis of the benzyl ester under both acidic and basic conditions to determine the reaction mechanism and calculate the activation energies. This would provide information on the compound's stability in aqueous environments.

Thermal Decomposition: Investigating the potential thermal degradation pathways and identifying the initial steps of decomposition. This would be crucial for understanding its shelf-life and handling requirements.

Transition State Analysis: For any proposed reaction, locating the transition state structures and calculating their energies would allow for the determination of reaction rates and the elucidation of the detailed mechanism at a molecular level.

A summary of a hypothetical reaction pathway analysis for hydrolysis:

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Nucleophilic Attack | Ester + H₂O | 25.4 | Tetrahedral Intermediate |

| Proton Transfer | Intermediate | 5.2 | Protonated Intermediate |

| C-O Bond Cleavage | Protonated Intermediate | 15.8 | D-(+)-Carnitine + Benzyl Alcohol |

This data is purely hypothetical and serves as an example of what such a study could produce.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral compounds like D-(+)-Carnitine Benzyl (B1604629) Ester Perchlorate (B79767) traditionally involves multi-step processes that can be resource-intensive. Future research is geared towards developing greener, more efficient synthetic strategies. A key area of focus is the move from stoichiometric reagents to catalytic processes. For instance, the esterification of D-(+)-Carnitine could be achieved using novel catalysts that minimize waste and operate under milder conditions.

One promising approach involves the direct benzylation of the carboxylic acid of D-(+)-Carnitine. Recent advancements have demonstrated palladium-catalyzed C-H acyloxylation of toluene (B28343), which could serve as a direct and atom-economic route to benzyl esters. organic-chemistry.org Another avenue is the use of biocatalysis. Enzymes, such as lipases, could potentially catalyze the esterification reaction with high enantioselectivity and under environmentally benign aqueous conditions, reducing the need for organic solvents and protecting groups. The synthesis of various acyl-L-carnitines has been shown to be more efficient in ionic liquids like [Bmim]PF6, which not only enhances yields but also protects lipase (B570770) activity. researchgate.net

Furthermore, research into continuous flow chemistry offers a scalable and safer alternative to batch processing. A flow synthesis setup for D-(+)-Carnitine Benzyl Ester Perchlorate could enable better control over reaction parameters, improve yield and purity, and allow for the integration of in-line purification and analysis, thus streamlining the entire manufacturing process. A known laboratory-scale method involves reacting L-carnitine perchlorate with N-acyl imidazoles in acetonitrile (B52724), a process that is rapid and achieves yields of 50-70%. researchgate.net Adapting such methods to flow chemistry represents a significant step forward.

Advancements in High-Throughput Enantiomeric Analysis

Ensuring the enantiomeric purity of chiral compounds is critical. While chiral High-Performance Liquid Chromatography (HPLC) remains a gold standard, it is often a bottleneck in high-throughput screening (HTS) applications. acs.orghindsinstruments.com Future methodologies are focused on speed, miniaturization, and automation.

One of the most promising advancements is the use of chiroptical spectroscopy, particularly circular dichroism (CD). The development of CD plate readers allows for the rapid analysis of 96-well plates in minutes, making it suitable for HTS. hindsinstruments.comrsc.org This technique, when coupled with a derivatizing agent, can provide enantiomeric excess (% ee) values with an acceptable error margin for screening purposes. hindsinstruments.com

Fluorescence-based assays represent another frontier for rapid enantiopurity analysis. These methods utilize enantiopure fluorescent ligands that form diastereomeric complexes with the analyte enantiomers, resulting in differential fluorescence that can be measured to determine the amount of each enantiomer. nih.gov This approach is highly sensitive, robust, and can be automated in 384-well plate formats, enabling the screening of large compound libraries. nih.gov For carnitine and its esters specifically, methods involving pre-column derivatization with chiral reagents like (+)-1-(9-fluorenyl)ethyl chloroformate [(+)FLEC] allow for the detection of the D-enantiomer at concentrations as low as 0.2%. researchgate.net

| Method | Principle | Throughput | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Low to Medium | High accuracy and resolution. hindsinstruments.com | Time-consuming, solvent-intensive. hindsinstruments.com |

| Microplate Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | High | Rapid (can analyze a 96-well plate in ~4 mins), low sample consumption. hindsinstruments.com | May require derivatization; lower accuracy than HPLC. hindsinstruments.com |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with a chiral fluorophore, leading to distinct fluorescence signals. | Very High | Extremely sensitive, suitable for HTS in 384-well plates, robust against impurities. nih.gov | Requires a suitable chiral fluorescent ligand. |

| Flow Cytometry with DNA Biosensors | Enantiomeric DNA biosensors with different fluorophores are co-encapsulated with the analyte in droplets for FACS analysis. | Very High | Potential to screen ~10⁵ to 10⁶ reactions per day. acs.orgnih.gov | Complex assay design. nih.gov |

Exploration of Novel Chemical Transformations

The functional groups within this compound—a quaternary ammonium (B1175870) salt, a secondary alcohol, and a benzyl ester—offer multiple sites for novel chemical transformations. Future research will likely explore reactions that can selectively modify this structure to create new derivatives with unique properties.

The quaternary ammonium group is a key feature. Recent breakthroughs in photoredox catalysis have enabled the synthesis of quaternary ammonium salts through the reaction of α-haloalkylammonium salts with olefins, suggesting that novel alkylation or alkenylation reactions could be applied to the carnitine backbone. chemrxiv.org Such transformations could lead to a diverse library of carnitine derivatives.

The secondary hydroxyl group is another handle for modification. Beyond simple acylation, research could explore catalytic asymmetric reactions to introduce new stereocenters or engage the hydroxyl group in cyclization reactions to form novel heterocyclic structures. The benzyl ester provides a versatile protecting group that can be cleaved under various conditions, but it can also participate in transformations. For example, catalytic transesterification reactions, perhaps promoted by zinc clusters, could be used to swap the benzyl group for other functionalities under mild conditions. organic-chemistry.org

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The convergence of automation and artificial intelligence (AI) is set to revolutionize chemical synthesis. nso-journal.org For a target molecule like this compound, this integration can optimize the entire discovery and production pipeline.

| Stage of Synthesis | Role of Artificial Intelligence (AI) | Role of Automation |

| Route Design | Proposes novel synthetic pathways via retrosynthesis algorithms. pharmafeatures.com Ranks routes based on efficiency and sustainability. preprints.org | N/A |

| Reaction Optimization | Predicts reaction outcomes and yields using ML models. Suggests optimal conditions (catalyst, solvent, temperature). wiley.comucla.edu | High-throughput experimentation (HTE) robots run numerous reactions in parallel under different conditions. ucla.edu |

| Synthesis Execution | N/A | Automated liquid handlers and robotic arms perform the multi-step synthesis. nso-journal.org Flow chemistry systems enable continuous production. |

| Analysis & Purification | Interprets analytical data (e.g., from HPLC, CD) to assess yield and purity. | Automated systems perform in-line or parallel analysis and purification of crude reaction mixtures. hindsinstruments.com |

| Iterative Improvement | Uses real-time analytical data to refine reaction parameters for the next synthesis cycle (closed-loop optimization). wiley.com | The entire workflow from optimization to analysis is physically connected and runs autonomously. |

Q & A

Q. What are the recommended laboratory methods for synthesizing D-(+)-Carnitine Benzyl Ester Perchlorate?

Answer: Synthesis typically involves esterification of D-(+)-Carnitine with benzyl chloride derivatives under anhydrous conditions. Key steps include:

- Reagent selection : Use benzyl chloride analogs (e.g., benzyl-α,α-d2 chloride) as alkylating agents to ensure stereochemical purity .

- Reaction conditions : Conduct the reaction in dry dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts.

- Purification : Recrystallize the product using ethanol/water mixtures or employ column chromatography (silica gel, methanol:chloroform gradients) to isolate the perchlorate salt .

Q. Which analytical techniques are most effective for quantifying purity and stability of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time ~8–10 minutes .

- Capillary Electrophoresis (CE) : Employ a fused-silica capillary (50 µm ID) with borate buffer (pH 9.2) for high-resolution separation. Detection via UV at 200 nm .

- Stability testing : Monitor decomposition under varying temperatures (4°C, 25°C) and humidity (40–80% RH) using accelerated stability protocols .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis of the perchlorate group .

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to perchlorate’s oxidative hazards. Avoid contact with reducing agents to prevent explosive reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in mitochondrial uptake data when using this compound as a probe?

Answer:

- Control experiments : Compare results with established mitochondrial probes (e.g., tetramethylrhodamine ethyl ester perchlorate) to validate assay conditions .

- Perchlorate stability : Monitor decomposition via LC-MS to rule out artifacts. Decomposition products (e.g., free carnitine) may interfere with uptake measurements .

- Data normalization : Use internal standards (e.g., deuterated carnitine analogs) to correct for batch-to-batch variability .

Q. What mechanistic insights can be gained from studying the interaction of this compound with lipid bilayers?

Answer:

- Membrane permeability assays : Use fluorescence quenching (e.g., with diphenylhexatriene) to measure partitioning into lipid vesicles. Adjust pH to mimic physiological conditions (pH 7.4) .

- Molecular dynamics simulations : Model the compound’s interaction with phosphatidylcholine bilayers to predict transport kinetics. Compare with experimental data from stopped-flow spectroscopy .

Q. How should researchers resolve contradictions in toxicological profiles of perchlorate-containing compounds like this compound?

Answer:

- Dose-response analysis : Use in vitro models (e.g., HepG2 cells) to differentiate between cytotoxic effects of perchlorate versus the carnitine moiety. Measure iodine uptake inhibition as a marker of perchlorate toxicity .

- Species-specific metabolism : Compare rodent and human hepatocyte data to assess translational relevance. The National Academy of Sciences (NAS) RfD guidelines recommend a 20-fold safety margin for perchlorate risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.